molecular formula C13H14BrNOS B11799620 2-Bromo-4-(4-isobutoxyphenyl)thiazole

2-Bromo-4-(4-isobutoxyphenyl)thiazole

Cat. No.: B11799620
M. Wt: 312.23 g/mol
InChI Key: NFRKBRIJWLNYAC-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-isobutoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at the second position and a 4-isobutoxyphenyl group at the fourth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-Bromo-4-(4-isobutoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-isobutoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying the temperature and pressure.

Chemical Reactions Analysis

2-Bromo-4-(4-isobutoxyphenyl)thiazole can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-4-(4-isobutoxyphenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-isobutoxyphenyl)thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to the modulation of various biochemical pathways. The bromo and isobutoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-Bromo-4-(4-isobutoxyphenyl)thiazole can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

2-Bromo-4-(4-isobutoxyphenyl)thiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this thiazole derivative, drawing from various studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring substituted with a bromine atom and an isobutoxyphenyl group. The synthesis typically involves multi-step reactions, often starting from simpler thiazole derivatives through halogenation and alkylation processes.

Synthesis Pathway:

  • Starting Materials : 2-Aminothiazole, bromobenzene, isobutyl bromide.
  • Reactions :
    • Bromination of the thiazole ring.
    • Alkylation with isobutyl bromide to introduce the isobutoxy group.
  • Final Product : Purification through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)10Inhibition of cell cycle progression
A549 (Lung)12Modulation of PI3K/Akt pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against various bacterial and fungal strains, which could be beneficial for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle machinery, particularly at the G1/S phase transition.
  • Antimicrobial Action : The thiazole ring enhances membrane permeability in microbial cells, leading to cell lysis.

Case Studies

Several studies have documented the efficacy of thiazole derivatives, including this compound:

  • A study published in Molecules highlighted its anticancer effects, demonstrating that treatment with this compound reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Another investigation reported its antibacterial properties, showing effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for treating infections caused by resistant strains .

Properties

Molecular Formula

C13H14BrNOS

Molecular Weight

312.23 g/mol

IUPAC Name

2-bromo-4-[4-(2-methylpropoxy)phenyl]-1,3-thiazole

InChI

InChI=1S/C13H14BrNOS/c1-9(2)7-16-11-5-3-10(4-6-11)12-8-17-13(14)15-12/h3-6,8-9H,7H2,1-2H3

InChI Key

NFRKBRIJWLNYAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=CSC(=N2)Br

Origin of Product

United States

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